

# An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

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## Compound of Interest

**Compound Name:** 5-(4-Fluorophenyl)pyridine-2-carbonitrile

**Cat. No.:** B592015

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For Researchers, Scientists, and Drug Development Professionals

## Foreword: Navigating the Chemical Identity of a Key Research Tool

In the dynamic landscape of pharmacological research, precision in molecular identification is paramount. This guide focuses on the potent and selective Transient Receptor Potential Vanilloid 4 (TRPV4) agonist, widely known in scientific literature as GSK1016790A. It is crucial to address a point of potential confusion at the outset. While the initial query for this guide was associated with CAS number 914349-75-0, a thorough review of authoritative chemical databases and peer-reviewed publications confirms that the correct CAS number for GSK1016790A is 942206-85-1.<sup>[1][2][3][4]</sup> The former CAS number is linked to a different chemical entity, 5-(4-Fluorophenyl)picolinonitrile. This guide will exclusively detail the characterization and application of GSK1016790A under its correct CAS identifier, ensuring scientific accuracy for the research community.

## Section 1: Introduction to GSK1016790A - A Gateway to Understanding TRPV4 Function

The TRPV4 channel, a non-selective cation channel, is a critical player in a myriad of physiological processes, including osmoregulation, mechanosensation, and vascular tone control.<sup>[5][6]</sup> The discovery and characterization of selective pharmacological modulators are

indispensable for dissecting the intricate roles of this channel in both health and disease. GSK1016790A, developed by GlaxoSmithKline, has emerged as an invaluable tool for the scientific community, offering unparalleled potency and selectivity as a TRPV4 agonist.[\[4\]](#)[\[7\]](#) This guide provides a comprehensive overview of the essential characterization data for GSK1016790A, offering insights into its chemical properties, biological activity, and the experimental protocols necessary for its effective utilization in research.

## Section 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of robust and reproducible research.

### Chemical Identity

Property	Data	Source(s)
IUPAC Name	N-[(1S)-1-[(2S)-2-[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide	<a href="#">[4]</a>
Common Name	GSK1016790A, GSK101	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	942206-85-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>28</sub> H <sub>32</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>6</sub> S <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	655.61 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Chemical Structure	See Figure 1	

Figure 1: Chemical Structure of GSK1016790A

Caption: 2D representation of GSK1016790A.

### Physicochemical Properties

Property	Data	Source(s)
Appearance	Crystalline solid	<a href="#">[1]</a>
Purity	≥98%	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in DMSO (~15 mg/mL), DMF (~15 mg/mL), and Ethanol (~10 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, dissolve in DMSO first, then dilute (e.g., ~0.25 mg/mL in 1:3 DMSO:PBS pH 7.2).	<a href="#">[1]</a> <a href="#">[5]</a>
Storage	Store at -20°C for long-term stability (≥4 years).	<a href="#">[1]</a>
UV/Vis. (λ <sub>max</sub> )	223, 231, 286 nm	<a href="#">[1]</a> <a href="#">[5]</a>

**Expert Insight:** The solubility profile of GSK1016790A is a critical consideration for experimental design. Its poor aqueous solubility necessitates the use of organic solvents like DMSO for stock solutions. When preparing working solutions for cell-based assays, it is imperative to perform serial dilutions to minimize the final DMSO concentration, as high concentrations can exert cytotoxic effects and interfere with cellular processes. A final DMSO concentration below 0.1% is generally recommended.

## Section 3: Biological Activity and Mechanism of Action

GSK1016790A is a cornerstone tool for investigating TRPV4 biology due to its high potency and selectivity.

### Potency as a TRPV4 Agonist

GSK1016790A activates TRPV4 channels at nanomolar concentrations, inducing a robust influx of cations, primarily  $\text{Ca}^{2+}$ .

Cell System	Species	EC <sub>50</sub>	Source(s)
HEK293 cells expressing TRPV4	Human	2.1 nM	[5][7]
HEK293 cells expressing TRPV4	Mouse	18 nM	[5][7]
Choroid plexus epithelial cells	Not specified	34 nM	
HeLa cells expressing TRPV4	Human	3.3 nM	

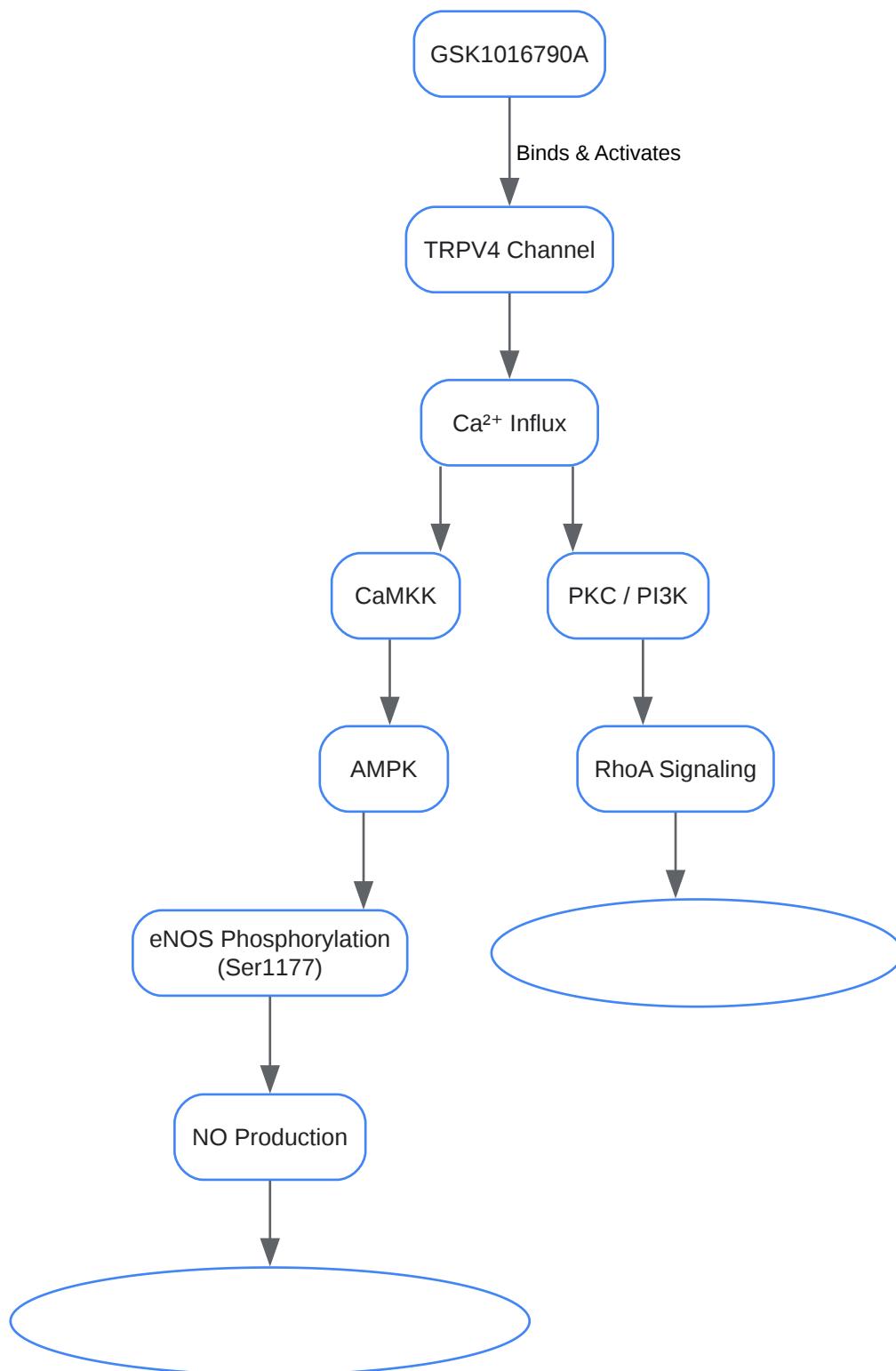
Expert Insight: The ~300-fold greater potency of GSK1016790A compared to the older, less selective TRPV4 agonist, 4 $\alpha$ -phorbol 12,13-didecanoate (4 $\alpha$ -PDD), underscores its superiority as a research tool for specific TRPV4 activation.[7] This enhanced potency allows for the use of lower concentrations, minimizing the risk of off-target effects.

## Selectivity Profile

GSK1016790A exhibits high selectivity for TRPV4 over other TRP channels, such as TRPM8 and TRPA1, where it shows no activity even at concentrations up to 20  $\mu$ M. This selectivity is crucial for attributing observed physiological effects directly to the activation of TRPV4.

## Mechanism of Action: From Channel Gating to Cellular Response

The activation of TRPV4 by GSK1016790A initiates a cascade of intracellular events, primarily driven by the influx of  $\text{Ca}^{2+}$ . This initial signal propagates through various downstream signaling pathways, leading to diverse cellular responses.

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Caption: Signaling pathways activated by GSK1016790A.

Activation of TRPV4 by GSK1016790A leads to a significant increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ).<sup>[8]</sup> This calcium signal can then activate various downstream effectors. For instance, in endothelial cells, this leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) partially through the AMP-activated protein kinase (AMPK) pathway.<sup>[5][9]</sup> This results in the production of nitric oxide (NO), a key signaling molecule in vasodilation and the inhibition of monocyte adhesion, a critical event in the development of atherosclerosis.<sup>[5][9][10]</sup>

Furthermore, prolonged stimulation with GSK1016790A can induce the endocytosis and downregulation of TRPV4 channels from the plasma membrane.<sup>[6][8][11]</sup> This process is dependent on calcium and is controlled by a PI3K, PKC, and RhoA signaling pathway.<sup>[6][12]</sup> This agonist-induced internalization represents a crucial feedback mechanism for regulating channel activity.

## Section 4: Key Experimental Protocols and Workflows

The following protocols provide a framework for characterizing the effects of GSK1016790A in both *in vitro* and *in vivo* settings.

### In Vitro Characterization

This assay is fundamental for quantifying the potency of GSK1016790A by measuring changes in intracellular calcium.

Protocol:

- Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing TRPV4, or primary endothelial cells) in 96-well black-walled, clear-bottom plates and culture overnight.
- Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS, typically for 30-60 minutes at 37°C.
- Wash: Gently wash the cells with HBSS to remove excess dye.

- Compound Addition: Prepare a serial dilution of GSK1016790A in HBSS. Use a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to add the compound and simultaneously measure the fluorescence signal.
- Data Analysis: Record the change in fluorescence intensity over time. The peak fluorescence response is plotted against the concentration of GSK1016790A to generate a dose-response curve and calculate the EC<sub>50</sub> value.



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Caption: Workflow for Calcium Imaging Assay.

This technique provides a direct measure of the ion channel currents activated by GSK1016790A.

#### Protocol:

- Cell Preparation: Plate cells expressing TRPV4 on glass coverslips.
- Recording Setup: Place the coverslip in a recording chamber on an inverted microscope. Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the cell membrane.
- Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
- Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply voltage ramps to measure the current-voltage (I-V) relationship.
- Compound Application: Perfusion GSK1016790A into the recording chamber and record the induced current.

- Data Analysis: Analyze the magnitude and characteristics of the GSK1016790A-evoked currents. This can reveal details about channel activation and desensitization kinetics.[13]

## In Vivo Applications

GSK1016790A has been shown to be protective in a mouse model of atherosclerosis.

Protocol:

- Animal Model: Use atherosclerosis-prone mice, such as Apolipoprotein E-deficient (ApoE<sup>-/-</sup>) mice.
- Diet: Feed the mice a high-fat, Western-type diet to induce atherosclerotic plaque formation.
- Drug Administration: Administer GSK1016790A or vehicle control to the mice. This can be done via oral gavage (e.g., 10 mg/kg/day).[9][10][14]
- Treatment Duration: Continue the treatment for a specified period (e.g., 4-8 weeks).
- Endpoint Analysis: At the end of the study, euthanize the mice and collect the aortas.
- Quantification of Atherosclerosis: Stain the aortas en face with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area as a percentage of the total aortic surface area. Aortic root sections can also be analyzed for plaque size and composition (e.g., macrophage content via CD68 staining).[9]

GSK1016790A has been used to investigate the role of TRPV4 in bladder function and overactivity.

Protocol:

- Animal Model: Use adult female Sprague-Dawley or Wistar rats.[15][16]
- Surgical Preparation: Anesthetize the rats and implant a catheter into the bladder dome for infusion and pressure recording.[16]
- Cystometry: After a recovery period, perform cystometry on conscious or anesthetized rats by infusing saline into the bladder and recording intravesical pressure.

- Drug Administration: Administer GSK1016790A intravesically (e.g., 3  $\mu$ M to 10 mM) and continue to record bladder activity.[15][17][18][19]
- Data Analysis: Analyze cystometric parameters such as bladder capacity, voiding interval, voided volume, and the frequency of bladder contractions to assess the effect of GSK1016790A on bladder function.[7][19]

## Section 5: Safety and Handling

As a potent bioactive compound, appropriate safety precautions are necessary when handling GSK1016790A.

- Hazard Statement: This material should be considered hazardous.[1]
- Precautionary Measures: Do not ingest or inhale. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.
- Safety Data Sheet (SDS): Users must review the complete SDS provided by the supplier before use.[1][8]

## Conclusion: A Versatile Tool for Advancing Research

GSK1016790A has proven to be a robust and reliable tool for the interrogation of TRPV4 channel function. Its high potency and selectivity have enabled significant advances in our understanding of the role of TRPV4 in a wide range of physiological and pathophysiological contexts, from vascular biology and atherosclerosis to bladder control.[5][7] This guide provides a foundational repository of its key characteristics and experimental applications, empowering researchers to design and execute well-controlled and impactful studies. As research into TRPV4 continues to evolve, GSK1016790A will undoubtedly remain a central component of the pharmacopeia for scientists in this field.

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